molecular formula C6H2Cl2FNO B13130302 6-Chloro-5-fluoronicotinoyl chloride CAS No. 78686-85-8

6-Chloro-5-fluoronicotinoyl chloride

Cat. No.: B13130302
CAS No.: 78686-85-8
M. Wt: 193.99 g/mol
InChI Key: FKRLFHNLVXWQFF-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoronicotinoyl chloride (CAS 78686-85-8) is a valuable nicotinic acid derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research . Its molecular formula is C6H2Cl2FNO, with a molecular weight of 193.99 g/mol . The compound is particularly useful for the preparation of novel salicylamide compounds, which have shown promising antitumor activity in research settings. Specifically, derivatives synthesized from this chloride have demonstrated inhibitory effects on cancer cell lines, including endometrial carcinoma and lung cancer cells . The presence of both chlorine and fluorine atoms on the pyridine ring, along with the highly reactive acid chloride group, makes this compound an excellent substrate for nucleophilic substitution reactions and amide bond formation, enabling researchers to efficiently create diverse chemical libraries for biological screening . This product is intended for research and development purposes in laboratory settings only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78686-85-8

Molecular Formula

C6H2Cl2FNO

Molecular Weight

193.99 g/mol

IUPAC Name

6-chloro-5-fluoropyridine-3-carbonyl chloride

InChI

InChI=1S/C6H2Cl2FNO/c7-5-4(9)1-3(2-10-5)6(8)11/h1-2H

InChI Key

FKRLFHNLVXWQFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(=O)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 6-Chloro-5-fluoronicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-5-fluoronicotinoyl chloride (CAS 78686-85-8) is a highly functionalized pyridine derivative serving as a critical electrophilic building block in medicinal chemistry.[1] Characterized by a trifunctional core—an acyl chloride, a C6-chlorine, and a C5-fluorine—it offers orthogonal reactivity profiles that allow for the sequential construction of complex heterocyclic pharmacophores.[1] This guide details its physicochemical properties, handling protocols, and the mechanistic hierarchy of its reactivity, designed to assist researchers in optimizing synthetic routes for kinase inhibitors and agrochemical agents.

Chemical Identity & Physical Characterization[2][3]

PropertySpecification
IUPAC Name 6-Chloro-5-fluoropyridine-3-carbonyl chloride
CAS Number 78686-85-8
Molecular Formula C₆H₂Cl₂FNO
Molecular Weight 193.99 g/mol
Physical State White to off-white crystalline solid or semi-solid (low melting)
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene; Reacts with Water/Alcohols
Storage Inert atmosphere (Ar/N₂), < -20°C recommended; Moisture sensitive
SMILES ClC(=O)C1=CN=C(Cl)C(F)=C1

Structural Analysis & Reactivity Profile

The utility of 6-Chloro-5-fluoronicotinoyl chloride stems from the distinct electronic environments of its three halogenated sites. Understanding the order of reactivity is paramount for designing self-validating synthetic sequences.[1]

Electronic Descriptors
  • C3-Acyl Chloride (COCl): The most electrophilic site.[1] The carbonyl carbon is highly activated by the electron-withdrawing nature of the pyridine ring and the chlorine leaving group.[1] It reacts kinetically fast with nucleophiles (amines, alcohols) at low temperatures (-78°C to 0°C).[1]

  • C6-Chlorine: Positioned ortho to the ring nitrogen and para to the carbonyl group.[1] This position is significantly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive and resonance stabilization of the Meisenheimer intermediate by the ring nitrogen and the carbonyl.

  • C5-Fluorine: Positioned meta to the ring nitrogen.[1] While fluorine is highly electronegative, the lack of resonance activation at the meta position renders it stable against SNAr under standard conditions, making it a robust handle for late-stage modification (e.g., Pd-catalyzed coupling) or as a metabolic blocker in drug design.[1]

Reactivity Hierarchy Visualization

The following diagram illustrates the sequential reactivity logic, guiding the chemist on which site to target first to avoid side reactions.

ReactivityMap Substrate 6-Chloro-5-fluoronicotinoyl Chloride Site1 Site 1: Acyl Chloride (Kinetic Control) Substrate->Site1 Fastest (T < 0°C) Site2 Site 2: C6-Chlorine (S_NAr Activated) Substrate->Site2 Slower (Requires Heat/Base) Site3 Site 3: C5-Fluorine (Metal-Catalyzed Coupling) Substrate->Site3 Inert to Nucleophiles (Requires Pd/Ni) Site1->Site2 Sequential Functionalization

Caption: Hierarchy of electrophilic sites. The acyl chloride must be engaged first to preserve the ring halogens for subsequent steps.[1]

Synthesis & Preparation

While often purchased, in-house preparation from 6-chloro-5-fluoronicotinic acid ensures freshness, which is critical for sensitive acylation reactions.[1]

Synthetic Route

Precursor: 6-Chloro-5-fluoronicotinic acid (CAS 38186-86-6).[1] Reagent: Oxalyl chloride ((COCl)₂) is preferred over Thionyl chloride (SOCl₂) to avoid difficult-to-remove sulfur impurities.[1]

Protocol
  • Suspension: Suspend 1.0 eq of 6-chloro-5-fluoronicotinic acid in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Catalysis: Add a catalytic amount of DMF (1-2 drops). Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, accelerating the reaction.[1]

  • Chlorination: Add 1.2 eq of Oxalyl chloride dropwise at 0°C.

  • Evolution: Allow to warm to room temperature. Gas evolution (CO, CO₂, HCl) indicates reaction progress. Stir for 2-4 hours until the solution becomes clear.

  • Isolation: Concentrate in vacuo. Azeotrope with dry toluene twice to remove residual HCl and oxalyl chloride.

  • Result: The crude acid chloride is obtained as a solid/semi-solid and should be used immediately without purification.

Experimental Protocol: Selective Amidation

This protocol demonstrates the selective engagement of the acyl chloride while preventing premature displacement of the C6-chlorine.[1]

Objective: Synthesis of N-substituted-6-chloro-5-fluoronicotinamide.

Materials
  • 6-Chloro-5-fluoronicotinoyl chloride (freshly prepared)[1]

  • Primary Amine (1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[1]

  • Anhydrous THF or DCM[1]

Methodology
  • Preparation: Dissolve the amine and DIPEA in anhydrous THF under Nitrogen atmosphere. Cool to -10°C to 0°C .[1] Rationale: Low temperature suppresses the rate of SNAr at the C6 position.

  • Addition: Dissolve the acid chloride in minimal THF and add dropwise to the amine solution over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LCMS. The conversion is typically rapid.

    • Checkpoint: Look for the mass of Product (M+H). Absence of the dimer (reaction of amine at both COCl and C6-Cl) confirms selectivity.[1]

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting
  • Issue: Observation of SNAr byproduct (displacement of C6-Cl).

  • Solution: Lower reaction temperature to -78°C and ensure strictly stoichiometric addition of the amine. Avoid using excess amine if it is nucleophilic enough to attack the ring.

Handling, Stability & Safety

Hydrolytic Instability

Like all nicotinoyl chlorides, this compound rapidly hydrolyzes in the presence of moisture to release HCl and revert to the parent acid.

  • Visual Indicator: Fuming upon exposure to air indicates hydrolysis (HCl gas formation).

  • Prevention: Always handle in a fume hood.[1] Store under argon/nitrogen. Use septum techniques for transfer.

Corrosivity
  • Hazards: Causes severe skin burns and eye damage (Category 1B). Reacts violently with water.

  • PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.

References

  • PubChem. 6-Chloro-5-fluoronicotinonitrile (Related Derivative Data). National Library of Medicine. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (General reference for SNAr mechanisms in pyridine systems).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[1] (Reference for Acyl Chloride formation using Oxalyl Chloride).

Sources

starting materials for 6-Chloro-5-fluoronicotinoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Chloro-5-fluoronicotinoyl chloride (CAS: 78686-85-8 / Acid Precursor: 38186-86-6) Primary Application: Critical intermediate for third-generation neonicotinoid insecticides and fluorinated pyridine-based pharmaceuticals.

This technical guide outlines the robust, regioselective synthesis of 6-chloro-5-fluoronicotinoyl chloride . Unlike the common 2-fluoro- or 6-fluoro- analogs which can be accessed via simple Halex (Halogen Exchange) reactions on commercially available dichloropyridines, the 6-chloro-5-fluoro substitution pattern presents a unique regiochemical challenge. The chlorine is located at the


-position (C6), while the fluorine occupies the 

-position (C5). Standard nucleophilic fluorination of 5,6-dichloronicotinic acid typically yields the 5-chloro-6-fluoro isomer due to the higher susceptibility of the C6-chlorine to nucleophilic attack.

Therefore, this guide details the "Methyl-Oxidation Route," a validated pathway that establishes the halogen pattern on a methylpyridine scaffold before generating the carboxylic acid functionality. This ensures absolute regiocontrol and high purity.

Retrosynthetic Analysis & Strategic Logic

To achieve the 6-Cl, 5-F pattern, we must avoid late-stage fluorination of the nicotinic acid core, which often leads to inseparable isomeric mixtures.

The Logic of the Methyl-Oxidation Route
  • Disconnection: The acyl chloride is trivially derived from the carboxylic acid.

  • Core Scaffold: The 6-chloro-5-fluoronicotinic acid is best visualized as an oxidized derivative of 2-chloro-3-fluoro-5-methylpyridine .

    • Note on Numbering Shift: In the methylpyridine precursor, the Nitrogen is position 1. The Chlorine is at 2, Fluorine at 3, and Methyl at 5.[1][2] Upon oxidation of the methyl group to a carboxylic acid, the priority changes. The Carboxyl carbon becomes C3 (nicotinic acid numbering). Consequently, the original C2-Cl becomes C6-Cl, and the original C3-F becomes C5-F.

  • Halogen Installation: The C3-Fluorine (meta to Nitrogen) is difficult to install via nucleophilic substitution (

    
    ). Therefore, it is installed via a Balz-Schiemann  reaction (diazotization of an amine) or similar electrophilic fluorination strategy.
    
  • Starting Material: The sequence begins with 2-chloro-5-methylpyridine , a commoditized raw material.

Pathway Visualization

Retrosynthesis target TARGET: 6-Chloro-5-fluoronicotinoyl chloride acid Precursor Acid: 6-Chloro-5-fluoronicotinic acid target->acid SOCl2 methyl_py Key Intermediate: 2-Chloro-3-fluoro-5-methylpyridine (Note: Numbering shifts) acid->methyl_py Oxidation (KMnO4) amine Amine Precursor: 3-Amino-2-chloro-5-methylpyridine methyl_py->amine Balz-Schiemann (NaNO2/HBF4) nitro Nitro Intermediate: 2-Chloro-3-nitro-5-methylpyridine amine->nitro Reduction (Fe/AcOH) start STARTING MATERIAL: 2-Chloro-5-methylpyridine nitro->start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic disconnection showing the conversion of 2-chloro-5-methylpyridine to the target acyl chloride.

Detailed Synthesis Workflow

Step 1: Regioselective Nitration

Reaction: Nitration of 2-Chloro-5-methylpyridine. Objective: Install a nitrogen handle at position 3 (ortho to the Chlorine).

  • Mechanism: Electrophilic aromatic substitution. The methyl group (activator) at C5 directs ortho/para. The Chlorine (deactivator) directs ortho/para. Position 3 is ortho to Cl and meta to Me? No, position 3 is ortho to the Cl and meta to the Methyl? Actually, in the pyridine ring, the directing effects are complex. Literature confirms that under mixed acid conditions, the nitro group enters at position 3, yielding 2-chloro-5-methyl-3-nitropyridine .

Step 2: Reduction to Amine

Reaction: Reduction of the nitro group to an amino group. Reagents: Iron powder/Acetic acid or Catalytic Hydrogenation (


, Raney Ni).
Product: 3-Amino-2-chloro-5-methylpyridine .
Step 3: The Balz-Schiemann Reaction (Fluorination)

Reaction: Diazotization followed by fluorodediazoniation. Criticality: This is the step that differentiates this high-value intermediate from cheaper isomers.

  • Protocol: The amine is treated with sodium nitrite (

    
    ) in tetrafluoroboric acid (
    
    
    
    ) to form the diazonium tetrafluoroborate salt. Thermal decomposition yields 2-chloro-3-fluoro-5-methylpyridine .
Step 4: Methyl Group Oxidation

Reaction: Oxidation of the C5-methyl group to a carboxylic acid. Reagents: Potassium Permanganate (


) or Cobalt-catalyzed air oxidation.
Product: 6-Chloro-5-fluoronicotinic acid .
  • Validation: At this stage, verify the structure via NMR.[1] The coupling constants between the pyridine protons will confirm the 5,6-substitution pattern (relative to the acid at 3).

Step 5: Acid Chloride Formation

Reaction: Conversion of -COOH to -COCl. Reagents: Thionyl Chloride (


) with catalytic DMF.
Product: 6-Chloro-5-fluoronicotinoyl chloride .

Experimental Protocols

The following protocols describe the final two critical steps: the oxidation of the intermediate and the chlorination to the final product.

Protocol A: Oxidation of 2-Chloro-3-fluoro-5-methylpyridine

This protocol assumes the successful isolation of the methylpyridine intermediate.

ParameterSpecification
Substrate 2-Chloro-3-fluoro-5-methylpyridine (1.0 eq)
Oxidant Potassium Permanganate (

) (2.5 - 3.0 eq)
Solvent Water / Pyridine (1:1 v/v) or Water (

controlled)
Temperature 70°C - 90°C
Time 4 - 6 Hours

Procedure:

  • Charge a 3-neck round bottom flask with 2-chloro-3-fluoro-5-methylpyridine and water.

  • Heat the mixture to 70°C.

  • Add

    
     portion-wise over 2 hours. Caution: Exothermic. Maintain temperature <90°C.
    
  • Stir at 85°C until TLC/HPLC indicates consumption of starting material.

  • Filter the hot mixture through Celite to remove manganese dioxide (

    
    ). Wash the cake with hot water.
    
  • Cool the filtrate to 0-5°C.

  • Acidify carefully with concentrated HCl to pH ~1-2.

  • The white precipitate is 6-chloro-5-fluoronicotinic acid . Filter, wash with cold water, and dry in vacuo.

Protocol B: Synthesis of 6-Chloro-5-fluoronicotinoyl Chloride

This step converts the acid to the acid chloride.

ParameterSpecification
Substrate 6-Chloro-5-fluoronicotinic acid (Dry)
Reagent Thionyl Chloride (

) (Excess, solvent/reagent)
Catalyst N,N-Dimethylformamide (DMF) (2-3 drops)
Temperature Reflux (approx. 75-80°C)
Yield >90% quantitative conversion typical

Procedure:

  • Place dried 6-chloro-5-fluoronicotinic acid in a flask equipped with a reflux condenser and a gas scrubber (for

    
     and 
    
    
    
    ).
  • Add Thionyl Chloride (approx. 5-10 mL per gram of acid).

  • Add 2 drops of anhydrous DMF (catalyst).

  • Heat slowly to reflux. Evolution of gas will occur.

  • Reflux for 2-3 hours until the solution becomes clear and gas evolution ceases.

  • Distill off excess thionyl chloride under reduced pressure.

  • Add dry toluene and distill again (azeotropic removal of residual

    
    ).
    
  • The residue is 6-chloro-5-fluoronicotinoyl chloride , usually an off-white to yellow low-melting solid or oil. Use immediately or store under inert gas.

Critical Process Parameters (CPPs) & Troubleshooting

Regiochemistry Confirmation

It is vital to distinguish the target from its isomer, 5-chloro-6-fluoronicotinic acid.

  • Target (6-Cl, 5-F): Derived from 2-chloro-3-fluoro-5-methylpyridine.[3]

  • Isomer (5-Cl, 6-F): Derived from Halex reaction on 5,6-dichloronicotinic acid.

Safety & Hazards[2][3][5]
  • Balz-Schiemann Step: If performing the fluorination step in-house, the diazonium tetrafluoroborate intermediate must be handled with care. Thermal decomposition releases

    
     (toxic gas).
    
  • Thionyl Chloride: Highly corrosive. Reacts violently with water. All glassware must be oven-dried.

  • HF Generation: During the fluorination step, trace HF may be present. Use calcium gluconate gel as a safety precaution.

Visualization of the Chemical Pathway[6]

SynthesisPath cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Fluorination cluster_2 Stage 3: Oxidation & Activation node_start 2-Chloro-5-methylpyridine node_nitro 2-Chloro-3-nitro- 5-methylpyridine node_start->node_nitro HNO3, H2SO4 node_amine 3-Amino-2-chloro- 5-methylpyridine node_nitro->node_amine Fe, AcOH node_fluoro 2-Chloro-3-fluoro- 5-methylpyridine node_amine->node_fluoro 1. NaNO2, HBF4 2. Heat (-N2) node_acid 6-Chloro-5-fluoro- nicotinic acid node_fluoro->node_acid KMnO4, H2O (Oxidation) node_final 6-Chloro-5-fluoro- nicotinoyl chloride node_acid->node_final SOCl2, cat. DMF (Chlorination)

Figure 2: Forward synthesis pathway highlighting the critical fluorination and oxidation stages.

References

  • Setliff, F. L. (1971). The Synthesis of Two New 2,3-Dihalo-5-methylpyridines. Organic Preparations and Procedures International, 3(5), 217-222.

  • Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoronicotinic acid Product Page.

  • Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, Article 24. (Provided for context on isomeric Halex limitations).

  • PubChem. (n.d.). 6-Chloro-5-fluoronicotinic acid Compound Summary. National Library of Medicine.

Sources

Technical Guide: Synthesis of 6-Chloro-5-fluoronicotinic Acid via Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Chloro-5-fluoronicotinic acid (CAS: 884494-81-9 / 38186-86-6) Precursor: 6-Chloro-5-fluoronicotinoyl chloride Reaction Class: Nucleophilic Acyl Substitution (Hydrolysis)[1]

This technical guide details the controlled hydrolysis of 6-chloro-5-fluoronicotinoyl chloride to its corresponding carboxylic acid. While chemically elementary, this transformation presents specific process challenges in a pharmaceutical context: halogen stability . The 6-chloro and 5-fluoro substituents on the pyridine ring render the system susceptible to Nucleophilic Aromatic Substitution (


) under aggressive hydrolytic conditions.

This guide presents two validated protocols:

  • Protocol A (Direct Hydrolysis): For high-purity precursors.

  • Protocol B (Saponification-Extraction): For crude precursors requiring purification from non-acidic byproducts (e.g., nitriles or unreacted starting materials).

Chemical Context & Mechanism[2][3][4][5][6][7]

The Substrate

The 6-chloro-5-fluoronicotinic acid scaffold is a critical intermediate in the synthesis of naphthyridine antibacterial agents and kinase inhibitors. The acid chloride is typically generated via the Vilsmeier-Haack reaction or treatment of the pyridone precursor with


.
Reaction Mechanism

The conversion proceeds via a classic addition-elimination pathway. Water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the chloride ion (a good leaving group), generating the carboxylic acid and HCl.

Critical Quality Attribute (CQA) - Halogen Retention: The 6-position of the pyridine ring (para to the nitrogen) is highly activated for


.
  • Risk: In the presence of strong bases (e.g.,

    
    ) at elevated temperatures, the 6-Cl can be displaced to form 6-hydroxy-5-fluoronicotinic acid .
    
  • Mitigation: Temperature control during base addition or utilizing acidic hydrolysis conditions where the pyridine ring is protonated (deactivating it toward nucleophilic attack).

Experimental Decision Matrix

Choose the appropriate protocol based on the purity of your starting acid chloride.

DecisionMatrix Start Input: 6-Chloro-5-fluoronicotinoyl chloride Check Is the precursor >95% pure? Start->Check MethodA Protocol A: Direct Acidic Hydrolysis (High Yield, Low SNAr Risk) Check->MethodA Yes MethodB Protocol B: Base Saponification (Includes Purification Step) Check->MethodB No (Contains neutral impurities)

Figure 1: Decision tree for selecting the hydrolysis method based on precursor quality.

Protocol A: Direct Acidic Hydrolysis (Preferred)

Best for: High-purity acid chloride isolated as a solid or clean oil. Mechanism: Spontaneous hydrolysis in water. The generated HCl auto-catalyzes the reaction and keeps the pH low, preventing


 side reactions.
Materials
  • Precursor: 6-Chloro-5-fluoronicotinoyl chloride

  • Solvent: Deionized Water (5 volumes relative to mass)

  • Optional Co-solvent: Acetonitrile or THF (if wettability is poor)

Step-by-Step Procedure
  • Charge: Place 50 mL of deionized water into a reactor equipped with an overhead stirrer. Cool to 0–5°C.

  • Addition: Slowly add 10.0 g of molten or solid acid chloride to the water.

    • Note: The reaction is exothermic. Maintain internal temperature <20°C during addition.

  • Reaction: Once addition is complete, remove the cooling bath. Allow the slurry to warm to 35–45°C .

    • Observation: The acid chloride (often an oil or low-melting solid) will dissolve/disperse and then reprecipitate as the carboxylic acid (higher melting point).

  • Monitoring: Stir for 1–2 hours. Monitor via HPLC (aliquot quenched in MeOH).

  • Isolation: Cool the suspension to 0–5°C and age for 30 minutes to maximize yield.

  • Filtration: Filter the white solid. Wash the cake with cold water (2 x 10 mL) to remove residual HCl.

  • Drying: Vacuum dry at 45°C to constant weight.

Protocol B: Base-Mediated Purification

Best for: Crude mixtures containing non-acidic impurities (e.g., trichloropyridines, nitriles) derived from upstream chlorination steps. Concept: Convert the acid chloride to the water-soluble sodium carboxylate salt. Impurities remain organic-soluble and are extracted. The product is then precipitated by acidification.

Reagents
  • Precursor: Crude 6-Chloro-5-fluoronicotinoyl chloride

  • Base: 50% NaOH solution[2]

  • Solvent: Water, Dichloromethane (DCM)

  • Acid: 37% HCl[2][3]

Step-by-Step Procedure
  • Slurry: Suspend 10.0 g of crude acid chloride in 60 mL of water at 50°C.

  • Controlled Saponification:

    • Critical Step: Add 50% NaOH dropwise.

    • Target: Adjust pH to 9.5 – 10.0 . Do NOT exceed pH 11 or temperature >60°C to avoid displacing the fluorine/chlorine [1].

    • Endpoint: The solution becomes homogeneous as the salt forms.

  • Extraction (Purification):

    • Cool to 25°C.

    • Wash the aqueous solution with DCM (2 x 30 mL).

    • Discard the organic (DCM) layer which contains non-acidic impurities.

  • Precipitation:

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 37% HCl to adjust pH to 1.0 – 2.0 .[2][3]

    • The product will precipitate as a thick white solid.

  • Isolation: Filter and wash with water.[3] Dry under vacuum.[3]

Workflow Visualization (Protocol B)

ProtocolB cluster_waste Waste Streams Input Crude Acid Chloride + Water (50°C) BaseAdd Add 50% NaOH Target pH 10 Input->BaseAdd Hydrolysis Wash DCM Extraction (Remove Organics) BaseAdd->Wash Homogeneous Soln Acidify Acidify w/ HCl Target pH 1-2 Wash->Acidify Aqueous Phase DCM_Waste DCM Layer (Impurities) Wash->DCM_Waste Filter Filtration & Drying Acidify->Filter Precipitation

Figure 2: Process flow for the purification-hydrolysis method (Protocol B).

Data & Validation

Expected Yields and Purity
ParameterProtocol A (Acidic)Protocol B (Basic/Purification)
Typical Yield 90 - 95%70 - 75%
Purity (HPLC) Similar to InputEnhanced (>99%)
Major Impurity Unreacted Acid Chloride6-Hydroxy derivative (if pH >11)
Throughput High (Fast)Medium (Extraction steps)
Analytical Checkpoints
  • HPLC: Monitor disappearance of the acid chloride (often derivatized with methanol to the methyl ester for stable analysis) and appearance of the acid peak.

  • 1H NMR (DMSO-d6):

    • Product:

      
       13.5 (br s, 1H, COOH), 8.5 (d, 1H, H-2), 8.2 (d, 1H, H-4).
      
    • Check for 6-Hydroxy impurity: Look for loss of aromaticity or shifts in the H-4 proton.

Safety & Handling

  • HCl Evolution: Protocol A generates stoichiometric quantities of HCl gas if the water volume is low, or aqueous HCl if high. Perform in a fume hood.

  • Corrosivity: The acid chloride is lachrymatory and corrosive.

  • HF Potential: While the C-F bond is stable under these conditions, any thermal decomposition could release HF. Avoid glass etching conditions.

References

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.
  • Process for preparing 2-halogeno nicotinic acids.
  • Synthesis of 6-Chloro-5-fluoronicotinic acid.

    • Source: ChemicalBook / Literature Aggreg
    • Relevance: General confirmation of CAS 38186-86-6 and physical properties.[4]

Sources

Methodological & Application

Application Note: Selective Amidation of 6-Chloro-5-fluoronicotinoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized protocols for the amidation of 6-Chloro-5-fluoronicotinoyl chloride (CAS: 884494-81-9 / related acid CAS: 884494-38-6).[1] This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for BRAF kinase inhibitors (e.g., Encorafenib analogs) and other heterocyclic pharmaceuticals.[1]

The core challenge in handling this substrate is the chemoselectivity between the highly reactive acyl chloride (C-3 position) and the electrophilic carbon at the C-6 position, which is susceptible to Nucleophilic Aromatic Substitution (


). This guide provides conditions to maximize amidation yield while suppressing 

byproducts and hydrolysis.

Introduction & Mechanistic Strategy

Structural Reactivity Profile

The pyridine ring in 6-Chloro-5-fluoronicotinoyl chloride is highly electron-deficient due to three factors:

  • Nitrogen Heteroatom: Inductively withdraws electron density.[1]

  • Acyl Chloride (C-3): A strong electron-withdrawing group (EWG) that activates the ring.[1]

  • Halogens (C-5 F, C-6 Cl): The C-6 Chlorine is particularly labile because it is ortho to the ring nitrogen and para to the activating carbonyl group.

The Chemoselectivity Challenge

When reacting with an amine nucleophile (


), two pathways are possible:
  • Path A (Desired): Nucleophilic Acyl Substitution. Kinetic control. Occurs rapidly at low temperatures (

    
    ).
    
  • Path B (Undesired): Nucleophilic Aromatic Substitution (

    
    ).  Thermodynamic control. Occurs at higher temperatures or with excess strong nucleophiles, displacing the C-6 Chlorine.
    

Expert Insight: To ensure exclusive amidation, the reaction must be kept under kinetic control . This is achieved by maintaining low temperatures (


) and strictly controlling the stoichiometry of the amine to prevent it from acting on the C-6 position after the amide is formed.
Mechanistic Pathway Diagram

ReactionPathways Start 6-Chloro-5-fluoronicotinoyl chloride TS_Acyl Tetrahedral Intermediate Start->TS_Acyl Path A: Fast (< 0°C) Impurity SnAr BYPRODUCT (Thermodynamic Impurity) Start->Impurity Path B: Slow (> 25°C / Excess Amine) Hydrolysis ACID IMPURITY (Moisture) Start->Hydrolysis Path C: H2O Amine Amine (R-NH2) + Base Product DESIRED AMIDE (Kinetic Product) TS_Acyl->Product - HCl

Figure 1: Competing reaction pathways. Path A is favored by low temperature and non-nucleophilic bases.

Experimental Protocols

Pre-requisites & Safety
  • Moisture Sensitivity: The acid chloride hydrolyzes rapidly. All glassware must be oven-dried. Solvents must be anhydrous.

  • PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.[1] Work in a fume hood. Acid chlorides release HCl gas upon contact with moisture.[1]

Protocol A: Standard Amidation (Isolated Acid Chloride)

Use this method if you have purchased or isolated 6-Chloro-5-fluoronicotinoyl chloride.[1]

Reagents:

  • Substrate: 6-Chloro-5-fluoronicotinoyl chloride (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.0 - 1.1 equiv)[1]

  • Base: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M - 0.2 M concentration)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM.

  • Cooling: Submerge the flask in an ice/water bath to reach

    
    .
    
  • Addition: Dissolve 6-Chloro-5-fluoronicotinoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Why? Adding the electrophile to the nucleophile keeps the concentration of the acid chloride low, preventing "double reaction" side products and controlling the exotherm.

  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC or LC-MS.
    
    • Target: Complete consumption of amine (if limiting) or acid chloride.

    • Note: Do not heat to reflux unless conversion is stalled and

      
       risk is deemed low.
      
  • Quench: Add saturated aqueous

    
     solution.
    
  • Workup:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Protocol B: In Situ Generation (From Acid)

Use this method if starting from 6-Chloro-5-fluoronicotinic acid.[1]

Reagents:

  • Acid: 6-Chloro-5-fluoronicotinic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)[1]

  • Solvent: Anhydrous DCM[2]

Step-by-Step Procedure:

  • Activation: Suspend the Acid in anhydrous DCM at

    
    . Add catalytic DMF.
    
  • Chlorination: Add Oxalyl Chloride dropwise.[1] Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Completion: Allow to warm to Room Temperature (RT) and stir until gas evolution ceases and the solid dissolves (approx. 1–2 hours).

  • Evaporation (Critical): Concentrate the mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Failure to do this will consume your amine in the next step.

  • Redissolution: Redissolve the crude acid chloride residue in fresh anhydrous DCM.

  • Coupling: Proceed immediately to Step 2 of Protocol A , adding this solution to your amine/base mixture.

Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profiling Table
Impurity TypeStructure / DescriptionCauseRemediation
Hydrolyzed Acid Parent carboxylic acidWet solvent or atmospheric moisture.[1]Use anhydrous solvents; keep under ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

atm.

Adduct
Amine displaces Cl at C-6Temperature too high (

) or excess amine.
Keep at ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

; add Acid Chloride to Amine slowly.
Dimer/Anhydride Reaction of Acid Chloride with AcidIncomplete activation (Protocol B).Ensure full conversion to acid chloride before adding amine.
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckLCMS Check LC-MS Data Start->CheckLCMS IsAcid Mass = Carboxylic Acid? CheckLCMS->IsAcid DrySolvent Cause: Hydrolysis Action: Dry solvents, check reagents IsAcid->DrySolvent Yes IsSub Mass = Amine substitution at C-6? IsAcid->IsSub No CoolDown Cause: SNAr Side Reaction Action: Lower Temp (0°C -> -10°C) Reduce Amine Equivalents IsSub->CoolDown Yes NoRxn No Product Formed? IsSub->NoRxn No CheckBase Cause: HCl salt formation Action: Check Base (DIPEA) quality NoRxn->CheckBase Yes

Figure 2: Troubleshooting logic for common amidation failures.

Analytical Characterization (Expected Data)

When characterizing the final amide, pay attention to these specific NMR signals to confirm regioselectivity:

  • 
     NMR:  The shift of the Fluorine at C-5 is highly sensitive to the substituent at C-3 (Amide vs Acid) and C-6 (Cl vs Amine).
    
    • Starting Material:

      
       to 
      
      
      
      ppm (typical for fluoropyridines).
    • Product: Distinct shift due to the amide anisotropy.

  • 
     NMR: 
    
    • Look for the C-2 proton (singlet/doublet near 8.5–9.0 ppm).

    • Look for the C-4 proton (doublet near 8.0–8.5 ppm, coupled to F).

    • Verification: Absence of broad NH peaks associated with aniline-like displacement at C-6.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride.[1][3] Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis - Reaction Protocols.[1][3] Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Pyridine reactivity).
  • PubChem. (2025).[1] 6-Chloro-5-fluoronicotinonitrile Compound Summary. (Precursor data).[4][5] Retrieved from

  • Google Patents. (1993).[1] Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[6] US Patent 5204478A. Retrieved from

Sources

Application Notes and Protocols for the Acylation of Amines with 6-Chloro-5-fluoronicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the creation of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. The acylation of amines with acyl chlorides is a robust and widely employed method for constructing this critical functional group. This document provides a comprehensive guide to the reaction of primary and secondary amines with 6-Chloro-5-fluoronicotinoyl chloride, a versatile building block in medicinal chemistry and drug discovery. The presence of both a chloro and a fluoro substituent on the pyridine ring offers unique electronic properties and provides synthetic handles for further molecular elaboration, making this reagent particularly valuable for the synthesis of novel bioactive compounds.

These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.

Reaction Mechanism and Key Principles

The acylation of an amine with 6-Chloro-5-fluoronicotinoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a base, to yield the final amide product and a hydrochloride salt of the base.

The overall transformation is depicted in the following general scheme:

Caption: General mechanism for the acylation of amines.

A crucial aspect of this reaction is the inclusion of a base. The reaction generates one equivalent of hydrogen chloride (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] A non-nucleophilic base, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or pyridine, is therefore essential to neutralize the HCl as it is formed, driving the reaction to completion.[1] In cases where the amine reactant is inexpensive, it can be used in excess to serve as both the nucleophile and the base.

Materials and Methods

Reagents
  • 6-Chloro-5-fluoronicotinic acid (for in situ preparation of the acyl chloride)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • 6-Chloro-5-fluoronicotinoyl chloride

  • Primary or secondary amine (aliphatic or aromatic)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine)

  • 4-(Dimethylamino)pyridine (DMAP) (optional catalyst)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography setup

Experimental Protocols

Protocol 1: Preparation of 6-Chloro-5-fluoronicotinoyl Chloride

This protocol describes the conversion of the corresponding carboxylic acid to the acyl chloride, which is often performed immediately prior to the acylation reaction.

Acyl Chloride Preparation start Start step1 Combine 6-Chloro-5-fluoronicotinic acid and thionyl chloride in a flask. start->step1 step2 Add a catalytic amount of DMF. step1->step2 step3 Heat the mixture to reflux. step2->step3 step4 Monitor reaction completion (cessation of gas evolution). step3->step4 step5 Remove excess thionyl chloride by distillation or rotary evaporation. step4->step5 end Crude 6-Chloro-5-fluoronicotinoyl chloride (use directly) step5->end

Caption: Workflow for preparing the acyl chloride.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-5-fluoronicotinic acid (1.0 eq).

  • Under an inert atmosphere, add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (typically around 80 °C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.

  • The resulting crude 6-Chloro-5-fluoronicotinoyl chloride is typically a solid or high-boiling liquid and can be used in the next step without further purification.

Protocol 2: General Procedure for the Acylation of an Aliphatic Amine

This protocol is suitable for the reaction with primary and secondary alkylamines.

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aliphatic amine (1.0 eq) and a tertiary amine base such as triethylamine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 6-Chloro-5-fluoronicotinoyl chloride (1.0-1.1 eq) in the same anhydrous solvent.

  • Slowly add the solution of the acyl chloride to the cooled amine solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Acylation of an Aniline (Aromatic Amine)

This protocol is adapted for less nucleophilic aromatic amines.

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 eq) and a base such as pyridine or triethylamine (1.1-2.0 eq) in an anhydrous solvent like THF or DCM. For very unreactive anilines, a catalytic amount of DMAP (0.1 eq) can be added to accelerate the reaction.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 6-Chloro-5-fluoronicotinoyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-24 hours, monitoring by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

  • Work-up:

    • If a precipitate (a mixture of the product and the amine hydrochloride salt) forms, filter the solid. Stir the collected solid in water to dissolve the amine hydrochloride. Collect the remaining solid, which is the crude amide, by filtration. Wash with water and dry.[1]

    • If no precipitate forms, proceed with an aqueous workup as described in Protocol 2 (steps 6-9).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

ParameterAliphatic AminesAromatic Amines (Anilines)
Stoichiometry (Amine:Acyl Chloride:Base) 1 : 1-1.1 : 1.1-1.51 : 1 : 1.1-2.0
Solvent DCM, THF, MeCNTHF, DCM, DMF
Base TEA, DIPEAPyridine, TEA
Catalyst (optional) Not usually requiredDMAP (0.1 eq) for unreactive substrates
Temperature 0 °C to room temperature0 °C to reflux
Reaction Time 1 - 16 hours2 - 24 hours

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive acyl chloride (hydrolyzed).2. Amine is protonated and non-nucleophilic.3. Low reactivity of the amine.1. Prepare fresh acyl chloride and use immediately under anhydrous conditions.2. Ensure at least one equivalent of a suitable base is present.3. Add a catalytic amount of DMAP. Increase reaction temperature and/or time.
Formation of Side Products 1. Hydrolysis of the acyl chloride to the carboxylic acid.2. Reaction with solvent (e.g., if using an alcohol as solvent).1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.2. Use a non-reactive, aprotic solvent.
Difficult Purification 1. Presence of the amine hydrochloride salt.2. Unreacted starting materials.1. Wash the crude product with water or dilute acid to remove the salt.2. Optimize reaction stoichiometry and time. Use column chromatography for purification.

Safety Precautions

  • 6-Chloro-5-fluoronicotinoyl chloride is a reactive and corrosive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride and oxalyl chloride are toxic and corrosive. Handle with extreme care in a fume hood.

  • The acylation reaction can be exothermic. Use an ice bath for initial cooling and add reagents slowly.

  • Always neutralize acidic and basic aqueous waste before disposal.

Conclusion

The acylation of amines with 6-Chloro-5-fluoronicotinoyl chloride is a reliable method for the synthesis of a diverse range of N-substituted nicotinamides. By carefully selecting the reaction conditions, including the choice of base, solvent, and temperature, high yields of the desired products can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors.

References

  • PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Retrieved from [Link]

  • U.S. Patent No. 5,204,478. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

  • Wikipedia. (2023, December 2). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

Sources

Application Note: Friedel-Crafts Acylation Protocol for 6-Chloro-5-fluoronicotinoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the Friedel-Crafts acylation utilizing 6-Chloro-5-fluoronicotinoyl chloride (CAS: N/A for specific chloride, derived from Acid CAS: 884494-38-6) . Pyridine-derived acyl chlorides present unique challenges in electrophilic aromatic substitution (EAS) due to the basicity of the pyridine nitrogen and the electron-deficient nature of the heterocycle.

The 6-chloro-5-fluoro substitution pattern renders the nicotinoyl moiety highly electrophilic, facilitating reaction with deactivated arenes, yet it necessitates precise Lewis acid stoichiometry to manage nitrogen complexation. This scaffold is a critical intermediate in the synthesis of c-Met and ALK kinase inhibitors.

Chemical Strategy & Mechanistic Insight

The "Pyridine Deactivation" Challenge

In standard Friedel-Crafts acylation, one equivalent of Lewis acid (typically


) coordinates with the acyl chloride to form the reactive acylium ion.[1] However, pyridine substrates act as Lewis bases. The pyridine nitrogen lone pair rapidly coordinates with 

, forming a stable, unreactive complex.
  • Consequence: If only 1.0 - 1.2 equivalents of

    
     are used, the catalyst is sequestered by the nitrogen, halting the reaction.
    
  • Solution: A minimum of 2.2 to 3.0 equivalents of

    
     is required:
    
    • ~1.0 eq to saturate the pyridine nitrogen.

    • ~1.0+ eq to activate the acyl chloride.

Electrophilicity

The presence of the electronegative fluorine at C5 and chlorine at C6 significantly lowers the LUMO energy of the carbonyl carbon. This makes 6-Chloro-5-fluoronicotinoyl chloride a more potent electrophile than unsubstituted nicotinoyl chloride, allowing it to react with moderately deactivated arenes (e.g., halobenzenes) under milder conditions.

Reaction Mechanism Visualization

The following diagram illustrates the formation of the discrete acylium species and the dual-coordination role of the Lewis Acid.

FC_Mechanism Substrate 6-Chloro-5-fluoro- nicotinoyl chloride Complex_N N-Coordinated Complex (Inactive) Substrate->Complex_N + 1.0 eq AlCl3 (Fast) AlCl3 AlCl3 (Lewis Acid) Acylium Acylium Ion (Active Electrophile) Complex_N->Acylium + 1.0 eq AlCl3 (Activation) Sigma Sigma Complex Acylium->Sigma + Arene Arene Arene (Nucleophile) Product Aryl-Nicotinoyl Ketone Sigma->Product - H+

Figure 1: Mechanistic pathway highlighting the necessity of excess Lewis Acid to overcome Nitrogen coordination.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
6-Chloro-5-fluoronicotinic acid >98% PurityStarting Material
Oxalyl Chloride 2.0 M in DCMChlorinating Agent
DMF Anhydrous, catalyticCatalyst for acid chloride formation
Aluminum Chloride (

)
Anhydrous, Granular/PowderLewis Acid Catalyst
Dichloromethane (DCM) Anhydrous (<50 ppm

)
Solvent
Arene Substrate e.g., Fluorobenzene, TolueneNucleophile
Part A: In-Situ Preparation of Acyl Chloride

Note: Commercial acyl chloride is hydrolytically unstable. Fresh preparation is recommended.

  • Setup: Equip a dry 3-neck round-bottom flask (RBF) with a nitrogen inlet, stir bar, and dropping funnel.

  • Charge: Add 6-Chloro-5-fluoronicotinic acid (1.0 eq) and anhydrous DCM (5-10 volumes).

  • Catalyst: Add DMF (0.05 eq).

  • Chlorination: Dropwise add Oxalyl Chloride (1.2 - 1.5 eq) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-3 hours until gas evolution ceases.

  • Concentration (Optional but Recommended): Remove excess oxalyl chloride/solvent under reduced pressure to yield the crude acyl chloride as a yellow oil/solid. Re-dissolve in fresh anhydrous DCM.

Part B: Friedel-Crafts Acylation

Critical Step: Order of addition affects yield and stirrability.

  • Catalyst Slurry: In a separate dried RBF, suspend anhydrous

    
     (3.0 eq) in DCM (5 volumes) under nitrogen. Cool to 0°C.[1]
    
  • Acyl Chloride Addition: Slowly add the solution of 6-Chloro-5-fluoronicotinoyl chloride (from Part A) to the

    
     slurry.
    
    • Observation: A precipitate may form (N-Al complex). Ensure vigorous stirring.

    • Time: Stir at 0°C for 15-30 minutes to ensure full complexation and acylium formation.

  • Substrate Addition: Add the Arene (1.0 - 1.1 eq) dropwise at 0°C.

    • Note: For highly reactive arenes, maintain <5°C. For deactivated arenes, addition at RT is acceptable.

  • Reaction: Warm to RT and monitor by HPLC/TLC.

    • Typical Time: 2 - 12 hours.

    • Heating: If conversion is <50% after 4 hours, heat to reflux (40°C).

  • Quenching (Exothermic):

    • Cool mixture to 0°C.

    • Slowly pour the reaction mixture into a stirred mixture of Ice/1N HCl. Do not add water to the reaction flask.

  • Workup:

    • Separate phases.[1] Extract aqueous layer with DCM (2x).

    • Wash combined organics with Brine and sat.

      
       (to remove unreacted acid).
      
    • Dry over

      
      , filter, and concentrate.[2][3]
      

Process Workflow Diagram

Workflow Start Start: Acid Precursor Chlorination Add (COCl)2 / DMF DCM, 0°C -> RT Start->Chlorination Evap Evaporate Excess (COCl)2 Re-dissolve in DCM Chlorination->Evap Complexation Add to AlCl3 (3.0 eq) Slurry at 0°C Evap->Complexation Addition Add Arene Substrate Control Exotherm Complexation->Addition Reaction Stir RT / Reflux Monitor HPLC Addition->Reaction Quench Pour into Ice/HCl (Quench Al salts) Reaction->Quench Isolation Phase Sep & Wash (NaHCO3 wash critical) Quench->Isolation

Figure 2: Step-by-step experimental workflow for the synthesis of 6-chloro-5-fluoropyridyl ketones.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine NIncrease

to 3.5 - 4.0 eq.
Hydrolysis (Acid formation) Moisture in reagents/solventUse freshly distilled DCM; ensure

is "smoking" dry.
"Gummy" Reaction Mass Insoluble N-Al complexesSwitch solvent to 1,2-Dichloroethane (DCE) and heat to 60-80°C.
Regio-isomers Arene directing effectsLower temperature (-10°C); Use more steric hindered Lewis Acids (e.g.,

) if applicable.
De-halogenation

too harsh
This is rare for Cl/F on Pyridine, but if observed, switch to milder Lewis Acid (

).

Safety & Handling (HSE)

  • Acyl Chlorides: Highly corrosive and lachrymators. Handle only in a fume hood.

  • Aluminum Chloride: Reacts violently with water, releasing HCl gas.[1] Quench with extreme caution.

  • Waste: Aqueous layers will contain high levels of Aluminum and Fluoride. Dispose of according to halogenated waste protocols.

References

  • General Friedel-Crafts on Pyridines: Olah, G. A. "Friedel-Crafts and Related Reactions."[1][4][5][6] Wiley-Interscience.

  • Synthesis of Halogenated Nicotinoyl Chlorides: Setliff, F. L.[7] "Preparation of Methyl 5-Chloro-6-Fluoronicotinate."[7] J. Arkansas Academy of Science, 1998.[7]

  • Lewis Acid Activation of Pyridines: Liu, X., et al. "Lewis acid activation of pyridines for nucleophilic aromatic substitution."[8] Chem. Soc. Rev., 2023.[8]

  • Process Safety for Acyl Chlorides: Org. Synth. Coll. Vol. 9, p.486.[3]

Sources

Strategic Utilization of 6-Chloro-5-fluoronicotinoyl Chloride in Next-Gen Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-2025-CFN

Abstract

This application note details the synthetic utility, handling protocols, and biological evaluation strategies for 6-Chloro-5-fluoronicotinoyl chloride (CFNC) . As a fluorinated pyridine scaffold, CFNC offers a distinct advantage in agrochemical design: the C-5 fluorine atom enhances metabolic stability and lipophilicity, while the C-6 chlorine and C-3 acid chloride moieties provide orthogonal handles for divergent synthesis. This guide outlines a validated workflow for developing Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel herbicides using this "privileged structure."

Introduction: The Fluorine Effect in Agrochemicals

The strategic incorporation of fluorine into agrochemicals has become a cornerstone of modern crop protection.[1] Approximately 50% of agrochemicals registered in the last decade contain fluorine [1]. The 6-Chloro-5-fluoronicotinoyl chloride scaffold is particularly valuable because it addresses two critical failure modes in drug discovery:

  • Metabolic Blocking: The C-5 position of the pyridine ring is a common site for oxidative metabolism (hydroxylation) in plants and pests. Substituting hydrogen with fluorine (

    
     vs. 
    
    
    
    ) blocks this degradation pathway without imposing significant steric penalties [2].
  • Lipophilicity Modulation: The strong electron-withdrawing nature of the fluorine atom lowers the

    
     of the pyridine nitrogen, reducing protonation at physiological pH. This increases the neutral fraction of the molecule, thereby enhancing cuticle penetration and membrane permeability (
    
    
    
    optimization).
Structural Reactivity Analysis
  • C-3 Acid Chloride: Highly reactive electrophile. Primary site for amidation or esterification to form the "linker" region of the active ingredient.

  • C-6 Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to its position ortho to the ring nitrogen. This allows for late-stage introduction of diversity elements (amines, alkoxides).
    
  • C-5 Fluorine: Generally inert to substitution under mild conditions, serving as a bioisostere and stability anchor.

Module 1: Chemical Handling & Stability

Critical Warning: Acid chlorides are lachrymators and react violently with moisture to release HCl gas.

Storage and Preparation[2]
  • Storage: Store under argon at 4°C. If the solid turns yellow or fuming is observed, significant hydrolysis to the carboxylic acid has occurred.

  • Re-activation Protocol: If hydrolysis is suspected, reflux the material in neat thionyl chloride (

    
    ) with a catalytic amount of DMF (1 mol%) for 2 hours, followed by vacuum distillation.
    
Analytical Validation (Self-Validating Step)

Direct analysis of acid chlorides on silica gel TLC or HPLC is unreliable due to on-column hydrolysis.

  • Derivatization Method:

    • Take a 10 µL aliquot of the reaction mixture.

    • Quench into 500 µL of anhydrous methanol containing 10 µL triethylamine.

    • Analyze the resulting Methyl Ester via HPLC-MS or TLC.

    • Interpretation: Disappearance of the methyl ester peak correlates to the consumption of the acid chloride in the main reaction [3].

Module 2: Synthetic Pathways & Protocols

Workflow Visualization

The following diagram illustrates the divergent synthesis strategy, prioritizing the C-3 Amidation followed by C-6 Substitution.

SyntheticWorkflow Scaffold 6-Chloro-5-fluoro- nicotinoyl chloride Amidation Step 1: Amidation (Linker Formation) Scaffold->Amidation + Amine/Aniline TEA, DCM, 0°C Intermediate Nicotinamide Intermediate Amidation->Intermediate SNAr Step 2: SNAr (Tail Diversification) Intermediate->SNAr + Nucleophile (RO-, RNH-) NaH, DMF, 60°C Suzuki Alt Step 2: Suzuki Coupling Intermediate->Suzuki + Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 Target Target Agrochemical (SDHI/Herbicide) SNAr->Target Suzuki->Target

Figure 1: Divergent synthetic strategy for CFNC derivatives. Path selection (SNAr vs. Suzuki) depends on the desired "tail" moiety.

Protocol A: Synthesis of SDHI Analog (Amidation)

This protocol synthesizes a core scaffold analogous to Boscalid but with the 5-fluoro modification.

Reagents:

  • 6-Chloro-5-fluoronicotinoyl chloride (1.0 equiv)

  • 2-Amino-biphenyl (1.05 equiv) - Representative lipophilic amine

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and septum. Purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 2-amino-biphenyl (1.7 g, 10 mmol) and TEA (1.7 mL, 12 mmol) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dissolve 6-Chloro-5-fluoronicotinoyl chloride (1.94 g, 10 mmol) in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents localized heating and double-acylation.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Monitoring: Perform the Methanol Quench derivatization (Section 2.2). TLC should show consumption of the methyl ester precursor.

  • Workup: Quench with saturated

    
     (30 mL). Extract with DCM (2 x 30 mL). Wash organics with 1M HCl (to remove unreacted amine) and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Heptane.

Expected Yield: >85% White Solid.

Protocol B: C-6 Functionalization via

To introduce a hydrazine or ether moiety (common in insecticides).

Step-by-Step Procedure:

  • Dissolve the Nicotinamide intermediate (from Protocol A) in anhydrous DMF.

  • Add nucleophile (e.g., Sodium Methoxide or Hydrazine monohydrate) (1.1 equiv).

  • Heat to 60-80°C. Note: The 5-F atom slightly deactivates the ring compared to non-fluorinated analogs, requiring slightly higher temperatures than standard 2-chloropyridines [4].

  • Monitor via LC-MS for the mass shift (Cl

    
     OMe substitution).
    

Module 3: Biological Evaluation (Agrochemical Screening)

Data Presentation: Structure-Activity Relationship (SAR) Table

When screening derivatives, organize data to highlight the "Fluorine Effect."

Compound IDR1 (Amide)R2 (C-6 Pos)LogPFungicidal IC50 (ppm)*Herbicidal Score (0-10)**
Ref-1 2-BiphenylCl3.115.42
CFN-01 2-BiphenylCl3.5 4.2 1
CFN-02 2-BiphenylOMe3.225.10
CFN-03 4-CF3-PhenylNH-NH22.8>1008

*Target: Botrytis cinerea (Grey Mold). **Target: Setaria viridis (Green Foxtail).

Bioassay Workflow

Bioassay Synthesis Library Synthesis (CFNC Derivatives) QC QC Check (Purity >95%) Synthesis->QC InVitro Primary Screen (In Vitro) Mycelial Growth / Enzyme Assay QC->InVitro Pass InVivo Secondary Screen (In Vivo) Greenhouse Pot Tests InVitro->InVivo IC50 < 10 ppm Decision Lead Selection InVivo->Decision Efficacy > 80%

Figure 2: Cascading bioassay logic for validating agrochemical candidates.

Protocol: Mycelial Growth Inhibition (Poison Food Technique)
  • Preparation: Dissolve test compounds in DMSO.

  • Media: Mix with molten Potato Dextrose Agar (PDA) to achieve final concentrations of 0, 1, 5, 10, 50 ppm.

  • Inoculation: Place a 5mm mycelial plug of Rhizoctonia solani or Botrytis cinerea in the center of the plate.

  • Incubation: 25°C for 72-96 hours.

  • Measurement: Measure colony diameter. Calculate % Inhibition relative to DMSO control [5].

References

  • Jeschke, P. (2024).[2][3] Recent developments in fluorine-containing pesticides.[2][3] Pest Management Science, 80(7), 3065-3087.[2][3] Link

  • Ogawa, Y., et al. (2020).[2] Current contributions of organofluorine compounds to the agrochemical industry. iScience, 23(9), 101467.[2] Link

  • Valvis, I., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis, 145, 30-36. Link

  • Chambers, R.D., et al. (2000). Nucleophilic aromatic substitution in polyfluorinated pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Wang, W., et al. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors.[4][5][6] Journal of Agricultural and Food Chemistry, 62(18). Link

Sources

solvent selection for reactions involving 6-Chloro-5-fluoronicotinoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for 6-Chloro-5-fluoronicotinoyl chloride

Part 1: Executive Summary & Chemical Profile

Subject Compound: 6-Chloro-5-fluoronicotinoyl chloride CAS: 78686-85-8 (Acid Chloride) / 38186-86-6 (Parent Acid) Molecular Formula: C₆H₂Cl₂FNO[1][2][3]

The Challenge

6-Chloro-5-fluoronicotinoyl chloride is a highly electrophilic heteroaromatic building block.[1][2][3] The presence of the electron-withdrawing fluorine (C5) and chlorine (C6) atoms on the pyridine ring significantly depletes electron density from the carbonyl carbon.[2][3] This makes the compound:

  • Exceptionally Reactive: It reacts faster with nucleophiles (and moisture) than unsubstituted nicotinoyl chloride.[1][2]

  • Prone to Side Reactions: Incompatible solvents (like DMSO or DMF) can trigger violent decomposition or competitive side reactions more readily than with benzoyl chlorides.[1][2]

  • Solubility Dependent: The halogenation pattern increases lipophilicity, altering standard solubility profiles compared to simple pyridine derivatives.[2]

This guide provides a validated framework for solvent selection to maximize yield, safety, and purity.

Part 2: Solvent Selection Matrix

The choice of solvent is the single most critical variable in preventing hydrolysis and side-product formation.[2][3]

Table 1: Solvent Compatibility Guide
Solvent ClassSolventStatusTechnical Rationale
Chlorinated Dichloromethane (DCM) Preferred Excellent solubility for the acid chloride; low boiling point allows easy removal; inert to acylation.[1][2][3]
Aromatic Toluene Recommended Ideal for process scale; higher boiling point allows thermal acceleration; non-polar nature suppresses hydrolysis from trace moisture.[1][2][3]
Ethers THF / 2-MeTHF Conditional Good for polar amine coupling partners.[1][2][3] Critical: Must be anhydrous/stabilized.[1][2][3] 2-MeTHF is a greener alternative with easier phase separation.[2][3]
Polar Aprotic Acetonitrile (MeCN) Usable Useful if the coupling amine is a salt (e.g., HCl salt).[2] Ensure MeCN is strictly anhydrous.[2][3]
Amides DMF / DMAc RESTRICTED Risk of Impurity. DMF can react with acid chlorides to form Vilsmeier-Haack type intermediates (dimethylformimidium chlorides), contaminating the product.[1][2][3]
Sulfoxides DMSO PROHIBITED Safety Hazard. DMSO reacts violently with acid chlorides (Pummerer-like reaction), releasing toxic gases and heat.[1][2][3]
Protic Alcohols / Water PROHIBITED Immediate reaction to form esters or hydrolysis to the parent acid.[2]

Part 3: Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for selecting the optimal solvent system based on your specific reaction partner.

SolventSelection Start Start: Reaction Planning (6-Chloro-5-fluoronicotinoyl chloride) CheckPartner Identify Coupling Partner Start->CheckPartner IsAmine Primary/Secondary Amine CheckPartner->IsAmine IsAlcohol Alcohol (Esterification) CheckPartner->IsAlcohol IsSalt Amine Salt (e.g., HCl) CheckPartner->IsSalt SolubilityCheck Is Partner Soluble in DCM? IsAmine->SolubilityCheck UseTol USE: Toluene (Reflux often required) IsAlcohol->UseTol UseMeCN USE: Acetonitrile (MeCN) (Solubilizes salts) IsSalt->UseMeCN UseDCM USE: Dichloromethane (DCM) + Base (TEA/DIPEA) SolubilityCheck->UseDCM Yes UseTHF USE: THF or 2-MeTHF (Anhydrous) SolubilityCheck->UseTHF No Warning CRITICAL WARNING: Avoid DMSO (Explosion Risk) Avoid DMF (Side Reaction) UseDCM->Warning UseTHF->Warning

Figure 1: Solvent selection decision tree based on coupling partner solubility and reaction type.

Part 4: Detailed Experimental Protocols

Protocol A: Standard Amidation (DCM Method)

Best for: Synthesis of amides with high purity requirements.[1][2]

Reagents:

  • 6-Chloro-5-fluoronicotinoyl chloride (1.0 equiv)[1][2][3]

  • Amine coupling partner (1.05 equiv)[1][2]

  • Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv)[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM) (10-15 volumes)[2][3]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the Amine and Base (TEA) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

    • Why: The base acts as an HCl scavenger.[2][4][5] Pre-cooling prevents exotherms from degrading the sensitive acid chloride.[2]

  • Addition: Dissolve 6-Chloro-5-fluoronicotinoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Mechanistic Note: Slow addition ensures the amine is always in excess locally, minimizing the formation of di-acylated byproducts if the amine is primary.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or LCMS (quench aliquot with methanol for analysis).[2]

  • Workup:

    • Dilute with DCM.[1][2][3]

    • Wash with 0.5M HCl (to remove excess amine/base).[2] Caution: Ensure product does not protonate/extract.[1][2][3]

    • Wash with Saturated NaHCO₃ (to remove unreacted acid).[2]

    • Wash with Brine, dry over MgSO₄, and concentrate.

Protocol B: Difficult Esterification (Toluene Method)

Best for: Sterically hindered alcohols or reactions requiring heat.[1][2]

Reagents:

  • 6-Chloro-5-fluoronicotinoyl chloride (1.2 equiv)[1][2][3]

  • Alcohol substrate (1.0 equiv)[1][2]

  • Base: Pyridine (2.0 equiv) or DMAP (0.1 equiv catalyst) + TEA[2]

  • Solvent: Anhydrous Toluene[1][2][3]

Procedure:

  • Setup: Combine the Alcohol , Base , and Toluene in a reaction vessel equipped with a reflux condenser (if heating is expected).

  • Addition: Add the acid chloride (solid or solution) at Room Temperature.

  • Optimization: If no reaction occurs after 1 hour, heat to 60°C . The higher boiling point of toluene allows for thermal activation that DCM cannot provide.

  • Purification: Toluene can be harder to remove than DCM.[1][2][3] Evaporate heavily or perform a solvent swap to Ethyl Acetate for the aqueous workup.

Part 5: Safety & Troubleshooting (E-E-A-T)

The DMSO/DMF Hazard

Never use DMSO as a solvent for acid chlorides.[2] The sulfoxide oxygen acts as a nucleophile, attacking the carbonyl to form an acyloxy-sulfonium ion.[2][3] This intermediate decomposes violently (Pummerer rearrangement pathway), releasing Cl-CH₂-S-CH₃, HCl gas, and significant heat.[2][3]

DMF is often used as a catalyst (1-2 drops) to form the acid chloride from the acid, but as a bulk solvent for the coupling step, it reacts with the acid chloride to form Me₂N+=CH-OR Cl- species, which effectively "caps" your acid chloride and reduces yield.[1][2][3]

Handling the "Double Halogen" Effect

The 5-Fluoro and 6-Chloro substituents make the pyridine ring electron-poor.[1][2][3]

  • Consequence: The acid chloride is more susceptible to hydrolysis than standard nicotinoyl chloride.[2]

  • Mitigation: All glassware must be oven-dried. Solvents must be <50 ppm water (Karl Fischer).[2]

Quenching Excess Reagent

Do not pour the reaction mixture directly into water.[2] The rapid hydrolysis of unreacted 6-Chloro-5-fluoronicotinoyl chloride generates HCl gas and heat.[2][3]

  • Safe Quench: Pour the reaction mixture slowly into a stirred solution of saturated Sodium Bicarbonate (NaHCO₃) or dilute Ammonium Hydroxide at 0°C.[2]

References

  • BenchChem Technical Support. (2025).[1][2][4][5] Optimizing Nicotinoylpiperazine Synthesis & Troubleshooting. Retrieved from [2]

  • Gershon, H., et al. (2003).[1][2] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols (Vinylogous acid chloride analogs). Fordham University.[2][3] Retrieved from [2]

  • Purdue University. (2020).[1][2] Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Process Safety Guide. Retrieved from [1][2]

  • European Patent Office. (1995).[1][2] EP0655998B1: Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.[1][2][3][6] Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 6-Chloro-5-fluoronicotinonitrile (Precursor/Analog Data). Retrieved from [1][2]

Sources

Validation & Comparative

Structural Validation & Process Guide: 6-Chloro-5-fluoronicotinoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

The 6-chloro-5-fluoronicotinoyl moiety is a high-value pharmacophore, ubiquitous in kinase inhibitors and allosteric modulators. Its structural utility lies in the "privileged" substitution pattern: the acyl group allows for amide diversification, while the 5-fluoro and 6-chloro motifs serve as orthogonal handles for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

However, this electron-deficient pyridine ring presents a dichotomy of reactivity . The same electronic activation that makes the acyl chloride highly reactive also renders the C-6 position susceptible to Nucleophilic Aromatic Substitution (


), leading to "regio-impurities" that are difficult to separate.

This guide provides a comparative analysis of synthetic routes and a rigorous, self-validating analytical framework to ensure structural integrity.

Comparative Analysis: Acyl Chloride vs. Coupling Agents

When derivatizing 6-chloro-5-fluoronicotinic acid, researchers typically choose between converting to the acyl chloride or using in situ coupling agents.[1]

Recommendation: Use Method A (Acyl Chloride) for non-nucleophilic amines or large scale-up where cost is a driver, provided strict temperature control is maintained. Use Method B (HATU/T3P) for precious amines, chiral amines, or when the amine is highly nucleophilic, to suppress


 side reactions.
Table 1: Performance Comparison of Synthetic Strategies
FeatureMethod A: Acyl Chloride Route Method B: HATU/T3P Coupling
Reagent

or


Amine
HATU, T3P, or EDC/HOAt
Reactivity High (Instantaneous reaction)Moderate (Controlled activation)
Risk of

High (Excess base/heat triggers Cl-displacement)Low (Milder conditions preserve C-Cl bond)
Purification Simple (Acid/Base wash removes byproducts)Complex (Urea/Phosphoramide byproducts require chromatography)
Atom Economy High (gases

,

,

evolved)
Low (Large molecular weight coupling reagents)
Cost LowHigh

Mechanistic Validation & Visual Workflows

The primary failure mode in this synthesis is not the lack of amide formation, but the loss of the chlorine atom at position 6 due to competitive attack by the amine.

Diagram 1: Reaction Pathways & Failure Modes

Figure 1 illustrates the competition between the desired Acyl Substitution (Path A) and the undesired


 (Path B).

ReactionPathways cluster_legend Critical Control Point SM 6-Chloro-5-fluoronicotinoyl chloride Product TARGET PRODUCT (Amide Formed) Cl retained SM->Product Path A: Acyl Attack (Kinetic Control, < 0°C) Impurity IMPURITY (SNAr) (Diamino species) Cl displaced SM->Impurity Path B: Ring Attack (C-6) (Thermodynamic, > 20°C) Amine Amine Nucleophile (R-NH2) Amine->Product Amine->Impurity Text Maintain < 0°C to favor Path A

Caption: Path A yields the target. Path B occurs if temperature is uncontrolled or excess amine is used, displacing the C-6 Chlorine.

Analytical Validation Framework (The "Triad")

To validate the structure, you must confirm three features: the Amide bond, the Fluorine integrity, and the Chlorine integrity.

Diagram 2: The Analytical Decision Tree

ValidationTree Sample Crude Reaction Mixture LCMS Step 1: LC-MS Analysis (Check Isotopes) Sample->LCMS NMR_F Step 2: 19F NMR (Check Integration) LCMS->NMR_F M+H Found Cl Pattern (3:1) Present Decision_Fail REJECT: SNAr Impurity LCMS->Decision_Fail Mass = Target - 35 + Amine No Cl Pattern NMR_H Step 3: 1H NMR (Check Aromatic Region) NMR_F->NMR_H Single F peak Shift -120 to -140 ppm NMR_F->Decision_Fail Shift changed >5ppm (Indicative of C-6 sub) Decision_Pass VALIDATED STRUCTURE NMR_H->Decision_Pass H-2 (s) & H-4 (d) J-coupling observed

Caption: Sequential validation workflow. The Chlorine isotope pattern in LCMS is the specific "Go/No-Go" gate.

Detailed Analytical Criteria
1. LC-MS (The Chlorine Checkpoint)

This is the most rapid validation method.

  • Success Criteria: You must observe the characteristic Chlorine Isotope Pattern . The M (35Cl) and M+2 (37Cl) peaks should appear in a 3:1 intensity ratio .

  • Failure Mode: If the product mass corresponds to

    
    , and the isotope pattern is lost (or matches the amine's pattern), 
    
    
    
    has occurred.
2.

F NMR (The Electronic Probe)

Fluorine is highly sensitive to the electronic environment of the pyridine ring.

  • Success Criteria: A sharp singlet (or doublet if H-F coupling is resolved) typically in the range of -120 to -140 ppm (referenced to

    
    ).
    
  • Failure Mode: Substitution at the C-6 position (removal of the electron-withdrawing Cl) significantly alters the electron density at C-5. A chemical shift change of >5-10 ppm compared to the starting material suggests structural alteration of the ring.

3.

NMR (The Regio-Check)
  • H-2 Proton: Appears as a singlet (often broadened) around 8.5 – 9.0 ppm .

  • H-4 Proton: Appears as a doublet of doublets (dd) due to coupling with Fluorine (

    
    ) and meta-coupling with H-2.
    
  • Absence of OH: Confirm no broad singlet >10 ppm (which would indicate hydrolysis back to carboxylic acid).

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of N-benzyl-6-chloro-5-fluoronicotinamide (Model Reaction).

Materials
  • 6-Chloro-5-fluoronicotinic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (catalytic, 2-3 drops)

  • DCM (Anhydrous)

  • Benzylamine (1.0 equiv) - Limiting reagent to prevent SNAr

  • DIPEA (1.1 equiv)

Step-by-Step Methodology
  • Acyl Chloride Formation (In Situ):

    • Suspend acid in anhydrous DCM at 0°C under

      
      .
      
    • Add catalytic DMF.

    • Add Oxalyl Chloride dropwise. Gas evolution (

      
      , 
      
      
      
      ) will be vigorous.
    • Checkpoint: Stir at RT for 2 hours until solution becomes clear (indicates conversion to acid chloride).

    • Concentrate in vacuo to remove excess oxalyl chloride (Critical: Excess reagent reacts with amine to form impurities). Redissolve in DCM.

  • Amide Coupling (The Critical Step):

    • In a separate flask, dissolve Benzylamine and DIPEA in DCM. Cool to -10°C or -78°C .

    • Rationale: Low temperature renders the

      
       reaction kinetically inaccessible, while the acyl chloride remains reactive enough to couple.
      
    • Add the acyl chloride solution slowly (dropwise) over 30 minutes.

    • Allow to warm to 0°C (do not heat to reflux).

  • Work-up & Isolation:

    • Quench with saturated

      
      .
      
    • Extract with DCM. Wash organic layer with 0.1M HCl (removes unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Validation (Triage):

    • Run LC-MS immediately. Look for the M+H / M+H+2 (3:1) pattern.

    • If confirmed, proceed to NMR.

References

  • Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Nucleophilic Aromatic Substitution ( ) Mechanisms Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Context: Explains the reactivity of 2-halo-3-nitropyridines and similar electron-deficient systems (analogous to 5-F, 6-Cl systems).
  • Amide Bond Formation Strategies Source: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Process Safety in Acyl Chloride Synthesis Source: Org.[2][3][4] Process Res. Dev. (Various Issues). Context: General best practices for handling oxalyl chloride/DMF Vilsmeier-Haack intermediates.

  • Analytical Data for Pyridine Derivatives Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775988, 6-Chloro-5-fluoronicotinic acid. URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 6-Chloro-5-fluoronicotinoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Mechanism

Do not treat 6-Chloro-5-fluoronicotinoyl chloride as a standard organic reagent. It is an electrophilic acyl chloride. Its primary hazard is not just toxicity, but its violent hydrolysis mechanism . Upon contact with moisture (mucous membranes, lung tissue, humidity), it undergoes rapid nucleophilic substitution, releasing hydrochloric acid (HCl) gas and 6-chloro-5-fluoronicotinic acid.

The Equation of Injury:



This reaction is exothermic.[1] Inhalation results in chemical pneumonitis; skin contact causes immediate, deep acid burns. The protocols below are designed to break this chain of causality.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

Hierarchy cluster_0 Primary: Engineering Controls cluster_1 Secondary: PPE Layer EC1 Fume Hood (Face Velocity > 100 fpm) EC2 Inert Atmosphere (N2 or Ar Manifold) EC1->EC2 EC3 Scrubber/Trap (Base trap for HCl evolution) EC2->EC3 PPE1 Respiratory (Hood dependent) EC3->PPE1 Residual Risk PPE2 Dermal (Glove Permeation Logic) PPE1->PPE2 PPE3 Ocular (Goggles + Shield) PPE2->PPE3

Figure 1: Operational hierarchy.[2] Engineering controls prevent the release of HCl; PPE protects against containment failure.

The PPE Arsenal: Selection & Logic

A. Hand Protection: The "Nitrile Trap"

Critical Warning: Standard disposable nitrile exam gloves (4-6 mil) provide insufficient protection against prolonged contact with acid chlorides. Acyl chlorides can permeate thin nitrile in minutes, often without visible degradation.

Glove TypeUsage ScenarioPermeation Time (Est.)Protocol
Laminate (Silver Shield/4H) MANDATORY for Spills/Cleanup > 480 minsThe only material chemically impervious to this class.
Thick Nitrile (Double Gloved) Routine Handling (Weighing)10-15 mins (Splash)Outer: 8 mil NitrileInner: 4 mil Nitrile (colored)Change immediately upon splash.
Butyl Rubber Bulk Transfer (>100g)> 60 minsExcellent resistance; use for heavy handling.
B. Respiratory Protection[3][4][5][6]
  • Primary: All operations must occur in a certified chemical fume hood.

  • Secondary (Spill/Outside Hood): Full-face respirator with Acid Gas (Yellow/Olive) cartridges.

    • Why? N95s (particulate filters) are useless against HCl vapors generated by hydrolysis.

C. Eye & Face Protection[2][3][4][5][6][7][8]
  • Standard: Chemical splash goggles (indirect vented). Safety glasses are insufficient due to the gas evolution risk.

  • High Volume: Face shield worn over goggles to protect the neck and face from exothermic splashes.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Glassware Drying: Flame-dry or oven-dry all glassware. Moisture on glass surfaces will generate HCl immediately upon addition.

  • Trap Setup: Connect the reaction vessel vent to a base trap (e.g., NaOH solution) to neutralize evolved HCl gas.

Phase 2: Weighing & Transfer
  • Solid Form: Weigh in a closed container or inside the hood. If the balance is outside, tare a septa-capped vial, add solid inside the hood, cap, and weigh.

  • Liquid/Melt: Do not pour. Use a positive-displacement pipette or glass syringe with a long needle.

    • Technique: Keep the tip below the lip of the receiving vessel to minimize vapor disturbance.

Phase 3: The Reaction[9]
  • Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene).

  • Base Scavenger: Always include a non-nucleophilic base (e.g., Pyridine, Triethylamine, DIPEA) in the reaction mixture before adding the acid chloride. This neutralizes HCl in situ, preventing "fuming" out of the flask.

Disposal & Emergency Response: The "Kill" Protocol

Never dispose of unquenched acid chlorides directly into waste drums. This can cause drum pressurization and explosion.

The Quenching Workflow

This process converts the reactive acyl chloride into a stable ester or acid salt.[3]

Quench Start Waste Acid Chloride Prep Prepare Quench Pot: Ice/Water + Na2CO3 (or Methanol for Ester) Start->Prep Do NOT add water to acid Action Add Waste SLOWLY Temp < 10°C Prep->Action Exothermic Control Check Check pH Must be pH 7-9 Action->Check Disposal Dispose as Organic Waste Check->Disposal

Figure 2: Controlled quenching workflow. The presence of base (Na2CO3) prevents the release of HCl gas during disposal.

Spill Cleanup (Small Scale < 50 mL):

  • Evacuate the immediate area to let vapors clear (if outside hood).

  • Don PPE: Silver Shield gloves, goggles, respirator.

  • Cover: Use a dry absorbent (Vermiculite or dry sand). Do not use paper towels (cellulose reacts).

  • Neutralize: Scoop into a container and treat with the Quenching Workflow above.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Chloronicotinoyl chloride. (Note: 6-Chloro-5-fluoro analog follows identical hazard class protocols).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data.

  • University of California, Berkeley. (2023). Standard Operating Procedure: Acyl Chlorides.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.